Home > Products > Screening Compounds P83646 > 1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid - 1105193-26-7

1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Catalog Number: EVT-1676878
CAS Number: 1105193-26-7
Molecular Formula: C12H9FN2O4
Molecular Weight: 264.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyridone-carboxylic acids represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. [, ] These compounds are characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and an oxo group at the 4-position. [, ] Variations in substituents at other positions on the pyridine ring lead to diverse pharmacological profiles, making them valuable building blocks in medicinal chemistry research. [, ]

7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

  • Compound Description: This compound serves as a crucial intermediate in synthesizing various anticancer drugs. []

1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids

  • Compound Description: This group of compounds was synthesized and evaluated for their antimycobacterial activity in vitro and in vivo. Specifically, they were tested against Mycobacterium tuberculosis H37Rv (MTB), multi-drug-resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC2). Additionally, their ability to inhibit DNA gyrase from M. smegmatis was assessed. []

5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide

  • Compound Description: This compound is a key intermediate in the synthesis of atorvastatin calcium, a drug used to lower cholesterol levels. Several papers describe novel and improved processes for its preparation. [, , , , , ]

2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester

  • Compound Description: This compound's molecular structure was investigated using Ab initio and DFT calculations to understand its crystal structure. []

7-[4-(2-Amino-1-chloroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is a potent bacterial topoisomerase inhibitor, exhibiting significant activity against ciprofloxacin-resistant Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus, and coagulase-negative staphylococci. []

1-Ethyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid

  • Compound Description: This compound is an analog of both pipemidic acid and nalidixic acid, displaying comparable activity to pipemidic acid and superior activity to nalidixic acid against Pseudomonas aeruginosa in vitro. []

1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid

  • Compound Description: This compound and its quinoline, 1,8-naphthyridine, and pyrido[2,3-c]pyridazine analogs were synthesized to investigate structure-activity relationships. While this compound exhibited lower electron density and weaker or no antibacterial activity in vitro compared to its quinoline and 1,8-naphthyridine counterparts, it provided valuable insights into the impact of structural modifications on biological activity. [, ]

(E)-7-(3-(2-amino-1-fluoroethylidene)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid prodrugs

  • Compound Description: These compounds are prodrugs designed to improve the pharmacokinetic properties and antibacterial activity of the parent compound, (E)-7-(3-(2-amino-1-fluoroethylidene)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, particularly against resistant bacteria. []

1-Substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides

  • Compound Description: A diverse library of these compounds was synthesized via a five-step diversity-oriented approach, exploring their potential in medicinal chemistry. []

1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids

  • Compound Description: This series of compounds was synthesized and evaluated for antitumor activity. Structural modifications at different positions on the naphthyridine ring led to varying levels of cytotoxic activity. []
  • Compound Description: These compounds, a carboxamide (9) and carboxylic acid (8), are metabolites of NAD(P) coenzymes found in human urine. Their synthesis and structural elucidation were achieved through various chemical reactions and NMR spectroscopy. []

1-(2,4-Difluorophenyl)-6-chloro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and Analogues

  • Compound Description: This group of twelve compounds was synthesized and evaluated for their in vitro antibacterial activity. Notably, compound 4 Ab showed superior activity against S. aureus-9 compared to ciprofloxacin and norfloxacin. []

1,8-Disubstituted 6-fluoro-4-oxo-7-piperazinyl-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives

  • Compound Description: These compounds represent a series synthesized and evaluated for their antibacterial activity, both in vitro and in vivo. The study focused on understanding the impact of various substituents at positions 1 and 8 on their potency. []

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

  • Compound Description: The crystal structure of this compound was analyzed using X-ray diffraction. []

1-Alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids

  • Compound Description: A novel series of these compounds was synthesized and tested for their antimicrobial activity. The study demonstrated that introducing an alkoxy group at the 1-position led to improved pharmacokinetic properties compared to the corresponding N-ethyl derivatives while maintaining comparable activity against Gram-negative bacteria and Staphylococcus aureus. []

endo-6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate hydrochloride (DAU 6285)

  • Compound Description: This compound acts as a silent, competitive antagonist at 5-HT4 receptors in the rat tunica muscularis mucosae and guinea pig ileum. Studies investigating its pharmacological properties revealed the confounding influence of endogenously released 5-HT in the rat tunica muscularis mucosae, suggesting the need for pretreatment with parachlorophenylalanine in such assays. []

7-(3-Aminomethyl-4-substituted-benzyloxyimino-1-pyrrolidinyl)naphthyridinone carboxylic acid compounds

  • Compound Description: This group of compounds, especially the 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridinyl-3-carboxylic acid derivatives with specific substituents, show potential as antituberculosis agents. []

1,6-Dihydro-6-oxopyrazine-2-carboxylic Acid Derivatives

  • Compound Description: These compounds were synthesized through a facile Ugi four-component condensation and subsequent cyclization, demonstrating a novel approach to accessing this chemical class. []
  • Compound Description: This set of compounds underwent various microbiological transformations, highlighting their susceptibility to enzymatic modifications. These transformations included esterification, hydroxylation, and ring cleavage, demonstrating the diverse metabolic pathways that can affect these compounds. []

(6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester

  • Compound Description: This compound was synthesized through a multi-step procedure starting from 6-APA, involving acylation, oxidation, protection, rearrangement, chlorination, hydrolysis, cyclization, addition, elimination, and methoxylation reactions. []
Overview

1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a synthetic organic compound with the molecular formula C12_{12}H9_9FN2_2O4_4. It is characterized by its unique structure that includes a fluorophenyl group and a methoxy substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in drug development and biological research. The compound is cataloged under CAS number 1105193-26-7 and has a molecular weight of 264.21 g/mol .

Source and Classification

This compound is classified as a dihydropyridazine derivative, which places it within the broader category of heterocyclic compounds. Heterocycles are compounds that contain rings with at least one atom that is not carbon, contributing to a diverse range of chemical properties and biological activities. The specific structure of 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid suggests potential applications in pharmaceuticals, particularly as a building block for synthesizing more complex molecules .

Synthesis Analysis

Methods

The synthesis of 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:

  1. Formation of the Dihydropyridazine Core: This usually involves cyclization reactions using appropriate precursors such as hydrazones or other nitrogen-containing compounds.
  2. Functionalization: Introduction of the methoxy and fluorophenyl groups through electrophilic aromatic substitution or nucleophilic addition reactions.
  3. Carboxylation: The final step often includes the introduction of the carboxylic acid functionality, which can be achieved through various carboxylation techniques.

Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be represented as follows:

  • IUPAC Name: 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
  • Molecular Formula: C12_{12}H9_9FN2_2O4_4
  • Molecular Weight: 264.21 g/mol
  • SMILES Notation: O=C1N(C(C=C2)=CC=C2F)N=C(C(O)=O)C(OC)=C1

The structure features a pyridazine ring with various substituents that influence its chemical properties and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be analyzed through its reactivity in various organic reactions:

  1. Electrophilic Aromatic Substitution: The presence of the fluorine atom on the phenyl ring can direct electrophiles to ortho or para positions, allowing for further functionalization.
  2. Nucleophilic Addition Reactions: The carbonyl group in the dihydropyridazine ring can participate in nucleophilic attacks, which may lead to derivatives with enhanced biological activity.
  3. Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, resulting in altered structural properties.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Mechanism of Action

Process and Data

  1. Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways due to its ability to mimic natural substrates.
  2. Receptor Binding: Its structural similarity to known pharmacophores allows it to bind to various receptors, potentially modulating biological responses.

Further studies are required to elucidate its precise mechanisms at the molecular level .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid include:

  • Appearance: Typically found as a crystalline powder.
  • Purity: Generally available at a minimum purity level of 95%.

Chemical properties include:

  • Solubility: Soluble in organic solvents; solubility in water should be evaluated based on pH conditions.

These properties are critical for handling and application in laboratory settings .

Applications

Scientific Uses

The primary applications of 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid lie within scientific research:

  1. Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals targeting various diseases.
  2. Biological Research: Used as a tool compound for studying enzyme interactions or cellular processes.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

The ongoing exploration of this compound's properties continues to reveal its potential in various fields .

Synthetic Methodologies and Optimization Strategies for 1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid

Multi-Step Organic Synthesis Pathways for Pyridazinone Derivatives

The synthesis of 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid relies on sequential transformations starting from fluorinated anisole derivatives. A validated four-step route involves:

  • Friedel-Crafts Acylation: 2-Fluoroanisole reacts with succinic anhydride under AlCl₃ catalysis in carbon disulfide to form 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (78% yield). This step requires strict temperature control (40–50°C) to avoid polyacylation [5].
  • Cyclocondensation: The keto-acid intermediate reacts with hydrazine hydrate in ethanol under reflux (4 hours) to yield 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (58% yield). Excess hydrazine (1.5 eq) drives complete conversion [5].
  • Oxidative Aromatization: The dihydropyridazinone undergoes bromine-mediated dehydrogenation in glacial acetic acid at 60–70°C, forming the fully conjugated pyridazinone core (76% yield). Slow bromine addition prevents ring bromination [5].
  • Carboxyl Functionalization: Esterification with ethyl bromoacetate/K₂CO₃ in acetone introduces the carboxylic acid precursor, followed by alkaline hydrolysis to the final acid [5] [10].

Table 1: Key Synthetic Intermediates and Conditions

StepIntermediateReagentsConditionsYield (%)
14-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acidAlCl₃, CS₂40-50°C, 4h78
26-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinoneN₂H₄·H₂O, EtOHReflux, 4h58
36-(3-Fluoro-4-methoxyphenyl)-3(2H)-pyridazinoneBr₂, AcOH60-70°C, 3h76
4Target carboxylic acidAlkaline hydrolysis80°C, 2h82-90

Alternative pathways include Grignard carboxylation (using 4-fluorophenylmagnesium bromide with CO₂) or nitrile hydrolysis, but these routes show lower regioselectivity for the 4-methoxy-6-oxo substitution pattern [10].

Catalytic and Solvent Systems in Cyclization and Functionalization Reactions

Cyclization Catalysis:

  • Mo(CO)₆-Mediated Ring Expansion: Isoxazole precursors undergo reductive opening in wet acetonitrile with Mo(CO)₆ at 70°C (24h), enabling direct access to pyridazinone cores (74% yield). Higher temperatures (>80°C) cause decomposition, lowering yields to <50% [9].
  • Comparative Catalysis: Classical methods (NaBH₄/NiSO₄ or H₂/PtO₂) fail to produce the pyridazinone ring due to insufficient catalytic activity for enaminone cyclization, highlighting Mo(CO)₆’s unique role [9].

Solvent Effects:

  • Polar Protic Solvents (e.g., acetic acid): Essential for bromine-mediated aromatization, facilitating proton transfer during dehydrogenation [5].
  • Aprotic Solvents (e.g., acetone): Optimal for N-alkylation/carboxylation, minimizing ester hydrolysis during functionalization [9].
  • Water Content Control: In Mo(CO)₆ reactions, >5% water accelerates hydrolysis of acyl intermediates, reducing yields by 15–30% [9].

Table 2: Catalytic Systems for Key Cyclizations

Reaction TypeCatalyst/ReagentSolventTemperatureAdvantages/Limitations
Isoxazole→PyridazinoneMo(CO)₆MeCN/H₂O (95:5)70°CHigh regioselectivity; sensitive to H₂O content
Dihydro→AromaticBr₂Glacial AcOH60-70°CRequires corrosion-resistant equipment
Ester hydrolysisNaOHEtOH/H₂O80°CNear-quantitative conversion; minimal byproducts

Hydrolysis and Crystallization Techniques for Carboxyl Group Introduction

Carboxyl Group Liberation:

  • Alkaline Hydrolysis: Ethyl ester precursors undergo saponification with 2M NaOH in ethanol/water (4:1) at 80°C for 2h, achieving >90% conversion. Phase-transfer catalysts (e.g., TBAB) accelerate hydrolysis by 40% [5] [10].
  • Acid-Mediated Hydrolysis: Avoided due to lability of the 4-methoxy group under acidic conditions, which demethylates to quinone-like impurities [4].

Crystallization Strategies:

  • Antisolvent Crystallization: Adding heptane to concentrated aqueous ethanolic solutions induces crystallization, yielding needle-like crystals with 95% purity. Optimal antisolvent ratio: 1:3 (solution:heptane) [4].
  • pH-Controlled Recrystallization: Adjusting the supernatant to pH 4–5 (using HCl) post-hydrolysis maximizes crystal recovery (82–85% yield). Deviations beyond pH 5.5 increase solubility losses [4].
  • Thermodynamic vs. Kinetic Forms: Slow cooling (0.5°C/min) from ethanol yields thermodynamically stable polymorph Form I (mp 221–223°C), while rapid cooling gives metastable Form II with inferior filterability [4].

Table 3: Crystallization Parameters for Target Compound

MethodSolvent SystemKey VariablesPurity (%)Recovery (%)
AntisolventEthanol/H₂O/HeptaneHeptane addition rate9582
pH-controlledEthanol/H₂OpH 4.5, slow cooling9885
ThermodynamicEthanolCooling rate 0.5°C/min9978

Comparative Analysis of Yield Optimization in Industrial vs. Laboratory-Scale Synthesis

Laboratory-Scale Optimization:

  • Batch Reactors: Small-scale syntheses (≤1 kg) employ jacketed glass reactors with precise thermal control (±2°C). Key focus: minimizing reaction volumes through concentrated conditions (e.g., 30% solids in cyclization step) [5].
  • Purification: Chromatography dominates final purification (silica gel, CH₂Cl₂/MeOH), but reduces yields to 60–70% due to compound adsorption [4] [6].

Industrial-Scale Processes:

  • Continuous Flow Systems: Dehydrogenation (bromination) uses corrosion-resistant plug-flow reactors (Hastelloy C-276) with residence time <10 minutes, improving yield by 12% versus batch [6].
  • Solvent Recycling: Acetic acid recovery via distillation achieves >95% reuse, reducing raw material costs by 30% [6].
  • Crystallization Scalability: Industrial antisolvent crystallization employs seeded cascades with laser-based particle size monitoring, ensuring uniform crystals (mean size 50 µm) for efficient filtration [4].

Economic Drivers:

  • Cost of Catalysts: Mo(CO)₆ costs are prohibitive industrially ($2,500/kg), favoring bromine-mediated aromatization despite corrosion issues [6] [9].
  • Byproduct Management: Bromination waste (HBr) is neutralized to NaBr for commercial sale, adding a revenue stream [6].

Table 4: Industrial vs. Laboratory Synthesis Efficiency

ParameterLaboratory ScaleIndustrial ScaleKey Improvements
Cyclization Yield76%88%Continuous flow, reduced decomposition
Reaction Volume0.5–5 L500–2000 LIn-line concentration monitoring
PurificationColumn chromatographyCentrifugal crystallizationYield increase ≥25%
Solvent Consumption20 L/kg6 L/kgClosed-loop recycling

Properties

CAS Number

1105193-26-7

Product Name

1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxylic acid

Molecular Formula

C12H9FN2O4

Molecular Weight

264.21 g/mol

InChI

InChI=1S/C12H9FN2O4/c1-19-9-6-10(16)15(14-11(9)12(17)18)8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,18)

InChI Key

KDZJEKUMPAPRMM-UHFFFAOYSA-N

SMILES

COC1=CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.